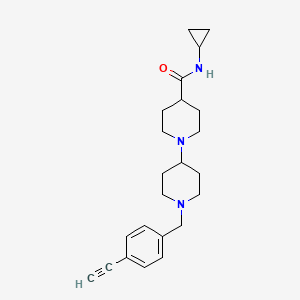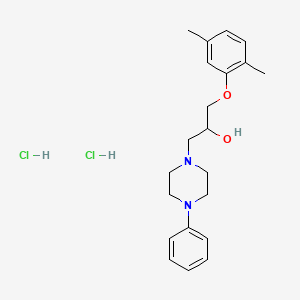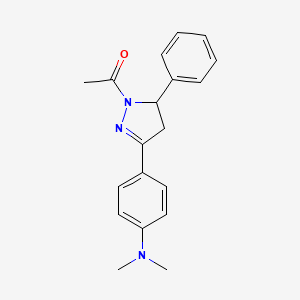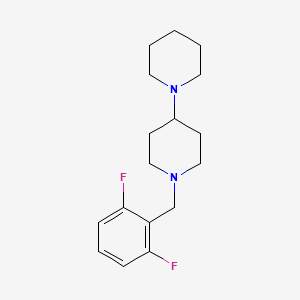![molecular formula C23H27N5O2 B5214587 N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5214587.png)
N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a potent inhibitor of specific enzymes and has shown promising results in various biochemical and physiological studies. In
Mecanismo De Acción
The mechanism of action of N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea involves the inhibition of specific enzymes, which are involved in various biochemical pathways. This compound acts as a competitive inhibitor of phosphodiesterases and histone deacetylases, which play essential roles in regulating cell proliferation, differentiation, and apoptosis. By inhibiting these enzymes, N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea can modulate various cellular processes and exert its pharmacological effects.
Biochemical and Physiological Effects:
N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. This compound has been reported to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to reduce inflammation and oxidative stress in various animal models of disease. Additionally, N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea has been investigated for its potential neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea has several advantages for lab experiments. This compound is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, it has shown promising results in various biochemical and physiological studies, making it a potentially valuable tool for investigating specific cellular processes. However, like any other chemical compound, N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea has certain limitations. For instance, its pharmacokinetic properties and toxicity profile need to be thoroughly investigated before its potential clinical applications.
Direcciones Futuras
N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea has several potential future directions for research. Firstly, its potential applications as an anticancer, anti-inflammatory, and neuroprotective agent need to be further investigated in animal models of disease. Secondly, the molecular mechanisms underlying its pharmacological effects need to be elucidated to identify potential targets for drug development. Thirdly, its pharmacokinetic properties and toxicity profile need to be thoroughly investigated to determine its potential clinical applications. Finally, the development of novel analogs of N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea with improved pharmacological properties could lead to the development of more effective drugs for various diseases.
In conclusion, N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea is a chemical compound that has shown promising results in various biochemical and physiological studies. Its potential applications as an anticancer, anti-inflammatory, and neuroprotective agent need to be further investigated in animal models of disease. Additionally, its molecular mechanisms, pharmacokinetic properties, and toxicity profile need to be thoroughly investigated to determine its potential clinical applications. The development of novel analogs of N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea with improved pharmacological properties could lead to the development of more effective drugs for various diseases.
Métodos De Síntesis
The synthesis of N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea involves the reaction of 1-benzyl-4-piperidinone, 2-methoxyphenyl isocyanate, and 1H-pyrazole-5-carboxamidine in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, and the final product is obtained after purification and isolation.
Aplicaciones Científicas De Investigación
N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea has been extensively studied for its potential applications in various research fields. This compound has shown promising results as an inhibitor of specific enzymes, including phosphodiesterases and histone deacetylases. It has also been investigated for its potential anticancer, anti-inflammatory, and neuroprotective properties.
Propiedades
IUPAC Name |
1-[2-(1-benzylpiperidin-4-yl)pyrazol-3-yl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2/c1-30-21-10-6-5-9-20(21)25-23(29)26-22-11-14-24-28(22)19-12-15-27(16-13-19)17-18-7-3-2-4-8-18/h2-11,14,19H,12-13,15-17H2,1H3,(H2,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDKTUBYZYYGIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CC=NN2C3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-hydroxyphenyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5214518.png)

![3-chloro-N-[4-nitro-3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5214527.png)
![2-[3-(2-bromophenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B5214535.png)

![N-(sec-butyl)-4-({(4-ethoxyphenyl)[(4-methylphenyl)sulfonyl]amino}methyl)benzamide](/img/structure/B5214558.png)
![3-{[(6-ethyl-3-{[(4-methylbenzyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5214564.png)
![N-{2-[2-(4-bromophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}-2-methyl-2-propanamine dihydrochloride](/img/structure/B5214572.png)


![N-[(1S)-1-(hydroxymethyl)-3-(methylthio)propyl]-2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazole-4-carboxamide](/img/structure/B5214595.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5214604.png)
![N-[3-(benzyloxy)benzyl]-3-chloro-4-fluoroaniline](/img/structure/B5214607.png)
